

# Spectroscopic Data of 1-Bromo-1-fluorocyclohexane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Bromo-1-fluorocyclohexane**

Cat. No.: **B14755323**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-Bromo-1-fluorocyclohexane**. Due to a lack of publicly available experimental spectra for this specific compound, this document leverages data from analogous compounds, namely bromocyclohexane and fluorocyclohexane, to provide well-founded predictions for its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR,  $^{19}\text{F}$  NMR, IR, and Mass Spectrometry data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Bromo-1-fluorocyclohexane**. These predictions are based on the analysis of substituent effects and established spectroscopic principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ , 400 MHz)

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Integration | Assignment            |
|---------------------------------|--------------|-------------|-----------------------|
| 2.20 - 2.40                     | m            | 2H          | H-2, H-6 (axial)      |
| 1.95 - 2.15                     | m            | 2H          | H-2, H-6 (equatorial) |
| 1.60 - 1.85                     | m            | 4H          | H-3, H-5              |
| 1.30 - 1.55                     | m            | 2H          | H-4                   |

Predicted  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ , 100 MHz)

| Chemical Shift ( $\delta$ ) ppm          | Assignment |
|------------------------------------------|------------|
| 105.0 (d, $^1\text{JCF} \approx 240$ Hz) | C-1        |
| 38.0 (d, $^2\text{JCF} \approx 20$ Hz)   | C-2, C-6   |
| 24.5                                     | C-3, C-5   |
| 23.0                                     | C-4        |

Predicted  $^{19}\text{F}$  NMR Data (in  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ ) ppm | Multiplicity |
|---------------------------------|--------------|
| -150 to -180                    | m            |

## Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                 |
|--------------------------------|-----------|----------------------------|
| 2945 - 2860                    | Strong    | C-H stretching             |
| 1450                           | Medium    | CH <sub>2</sub> scissoring |
| 1150 - 1050                    | Strong    | C-F stretching             |
| 680 - 580                      | Strong    | C-Br stretching            |

## Mass Spectrometry (MS)

Predicted Key Mass Fragments (Electron Ionization)

| m/z     | Proposed Fragment                             |
|---------|-----------------------------------------------|
| 182/180 | [M] <sup>+</sup> (Molecular ion)              |
| 101     | [M - Br] <sup>+</sup>                         |
| 81      | [C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup> |
| 55      | [C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup> |

## Experimental Protocols

The following are detailed, hypothetical protocols for the acquisition of spectroscopic data for **1-Bromo-1-fluorocyclohexane**.

## NMR Spectroscopy

Sample Preparation:

- Weigh approximately 15-20 mg of **1-Bromo-1-fluorocyclohexane** into a clean, dry vial.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton plug to filter out any particulate matter.

- Cap the NMR tube securely.

<sup>1</sup>H NMR Acquisition:

- Instrument: 400 MHz NMR Spectrometer
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K
- Pulse Sequence: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 20 ppm

<sup>13</sup>C NMR Acquisition:

- Instrument: 100 MHz NMR Spectrometer
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K
- Pulse Sequence: zgpg30 (proton decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm

<sup>19</sup>F NMR Acquisition:

- Instrument: 376 MHz NMR Spectrometer
- Solvent: CDCl<sub>3</sub>

- Temperature: 298 K
- Pulse Sequence: zg30
- Number of Scans: 64
- Relaxation Delay: 1.5 s
- Spectral Width: 300 ppm

## Infrared (IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

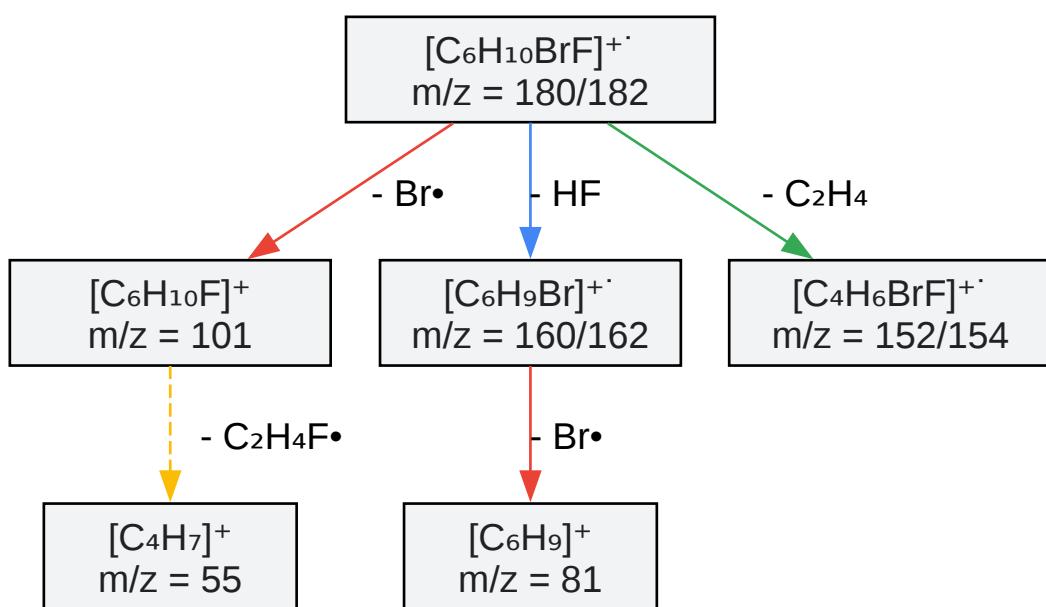
- Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in isopropanol and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of liquid **1-Bromo-1-fluorocyclohexane** directly onto the center of the ATR crystal.
- Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Clean the ATR crystal thoroughly with isopropanol after the measurement.

## Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **1-Bromo-1-fluorocyclohexane** (approximately 1 mg/mL) in dichloromethane.

GC-MS Analysis:


- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A or equivalent

- Column: HP-5ms (30 m x 0.25 mm x 0.25  $\mu\text{m}$ )
- Inlet Temperature: 250°C
- Injection Volume: 1  $\mu\text{L}$  (split mode, 50:1)
- Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

## Visualizations

The following diagrams illustrate the predicted spectroscopic features of **1-Bromo-1-fluorocyclohexane**.

Caption: Predicted NMR correlations for **1-Bromo-1-fluorocyclohexane**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Data of 1-Bromo-1-fluorocyclohexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14755323#1-bromo-1-fluorocyclohexane-spectroscopic-data-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)